![molecular formula C10H12N4OS B4280936 4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4280936.png)
4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water can pose a challenge in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol. One of the most significant areas of research is in the development of new anticancer drugs based on this compound. Additionally, further studies are needed to explore its potential applications in other fields such as agriculture and material science. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which can aid in the development of safer and more effective drugs.
Scientific Research Applications
The potential applications of 4-(2-methoxyethyl)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol in scientific research are vast. One of the most significant applications is in the field of medicine, where this compound has been studied for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
4-(2-methoxyethyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-7-6-14-9(12-13-10(14)16)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFQIOCWKZURS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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